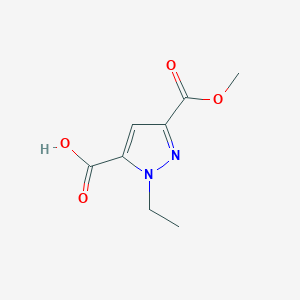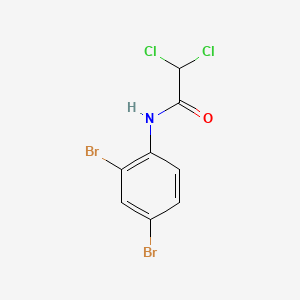
2',4'-Dibromo-2,2-dichloroacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dibromo-2,2-dichloroacetanilide is a chemical compound with the molecular formula C8H5Br2Cl2NO. It is known for its unique structure, which includes both bromine and chlorine atoms attached to an acetanilide core. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dibromo-2,2-dichloroacetanilide typically involves the bromination and chlorination of acetanilide derivatives. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine and chlorine atoms.
Industrial Production Methods
Industrial production of 2’,4’-Dibromo-2,2-dichloroacetanilide may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dibromo-2,2-dichloroacetanilide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated and chlorinated quinones, while reduction can produce dehalogenated acetanilide derivatives.
Scientific Research Applications
2’,4’-Dibromo-2,2-dichloroacetanilide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dibromo-2,2-dichloroacetanilide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dibromoacetanilide
- 2,4-Dichloroacetanilide
- 2’,4’-Dichloro-2,2-dibromoacetanilide
Uniqueness
2’,4’-Dibromo-2,2-dichloroacetanilide is unique due to the presence of both bromine and chlorine atoms in its structure, which imparts distinct chemical properties compared to its analogs
Properties
| 25559-50-6 | |
Molecular Formula |
C8H5Br2Cl2NO |
Molecular Weight |
361.84 g/mol |
IUPAC Name |
2,2-dichloro-N-(2,4-dibromophenyl)acetamide |
InChI |
InChI=1S/C8H5Br2Cl2NO/c9-4-1-2-6(5(10)3-4)13-8(14)7(11)12/h1-3,7H,(H,13,14) |
InChI Key |
FETCUQLAQZOSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10904710.png)
![N'-[(Z)-(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10904715.png)
![5-(4-bromophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904718.png)
![2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10904724.png)
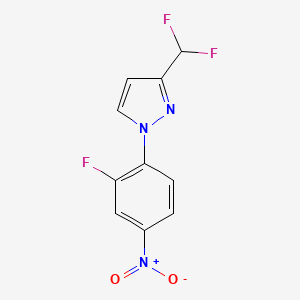
![3-bromo-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}benzohydrazide](/img/structure/B10904738.png)
![4-bromo-2-methoxy-6-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B10904743.png)
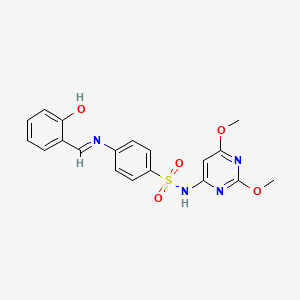
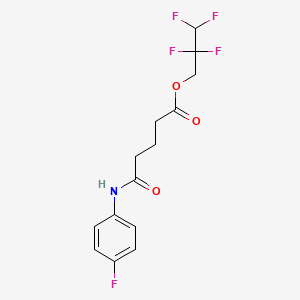
![3,3-dimethyl-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10904759.png)
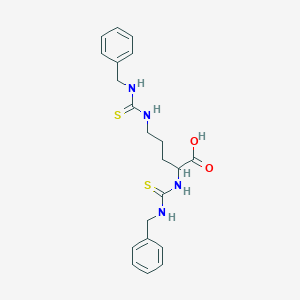
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10904773.png)
![4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B10904779.png)
